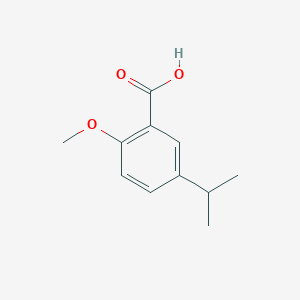

5-Isopropyl-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFMTKRMOKYESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound in Focus: 5 Isopropyl 2 Methoxybenzoic Acid

Established Synthetic Pathways for Substituted Methoxybenzoic Acids

The construction of substituted methoxybenzoic acids relies on a robust toolkit of reactions that allow for precise control over the placement of functional groups on the aromatic ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles.

For methoxybenzoic acids, both the carboxylic acid and the methoxy group can act as DMGs. The regiochemical outcome of the metalation can be controlled by the choice of base and reaction conditions. acs.orgnih.gov Research has shown that for 2-methoxybenzoic acid (o-anisic acid), treatment with a strong, non-nucleophilic base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) results in deprotonation exclusively at the C6 position, ortho to the carboxylate group. organic-chemistry.orgacs.org Conversely, using a superbasic mixture like n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) can reverse this selectivity, favoring deprotonation at the C3 position, ortho to the methoxy group. acs.org This selectivity offers a versatile, one-pot method for preparing a variety of 3- and 6-substituted 2-methoxybenzoic acids that are otherwise difficult to access. acs.org

The carboxylate itself is a potent DMG, often obviating the need for more robust but difficult-to-remove groups like tertiary amides. acs.orgorganic-chemistry.org This direct metalation of unprotected benzoic acids represents a significant methodological advancement. organic-chemistry.org

Table 1: Regioselectivity in the Directed Ortho-Metalation of Anisic Acids

| Substrate | Base/Conditions | Position of Metalation | Reference |

|---|---|---|---|

| 2-Methoxybenzoic Acid | s-BuLi/TMEDA, -78 °C | C6 (ortho to -COOH) | acs.org |

| 2-Methoxybenzoic Acid | n-BuLi/t-BuOK | C3 (ortho to -OCH₃) | acs.org |

| 3-Methoxybenzoic Acid | LTMP, 0 °C | C2 (between groups) | nih.gov |

| 3-Methoxybenzoic Acid | n-BuLi/t-BuOK | C4 (ortho to -OCH₃) | nih.gov |

| 4-Methoxybenzoic Acid | s-BuLi/TMEDA | C3 (ortho to -COOH) | nih.gov |

Data derived from studies on the directed ortho-metalation of methoxybenzoic acids. nih.govacs.org

Introducing alkyl groups onto a benzoic acid framework can be accomplished through several methods. While classical Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, it often suffers from issues with polysubstitution and rearrangements, and the carboxyl group of benzoic acid is strongly deactivating, making the reaction challenging.

More modern approaches utilize transition-metal-catalyzed C-H activation. For instance, a palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been developed. nih.gov This method provides a direct route to ortho-alkylated products and can lead to the formation of useful benzolactones through subsequent intramolecular cyclization. nih.gov

Alternatively, the alkyl group can be introduced before the carboxylic acid functionality is installed. For example, the malonic ester synthesis allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org This pathway involves the alkylation of a malonate enolate followed by hydrolysis and decarboxylation. libretexts.org To synthesize the target compound via this route, a precursor like 1-(halomethyl)-4-isopropyl-2-methoxybenzene would be required.

Functional group interconversion (FGI) is a fundamental strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.com This is particularly useful when direct introduction of the desired group is difficult.

For the synthesis of substituted benzoic acids, a common FGI is the oxidation of a benzylic alkyl group or an aldehyde. For example, a methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Similarly, an aldehyde can be readily oxidized to a carboxylic acid using milder reagents like silver oxide (Ag₂O) or buffered permanganate. This approach allows the benzoic acid moiety to be installed late in the synthetic sequence.

Other relevant FGIs include:

Hydrolysis of Nitriles: A cyano group (-CN) can be introduced onto the ring via Sandmeyer reaction from an aniline (B41778) or by nucleophilic substitution, and then hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Carbonation of Organometallics: An aryl halide can be converted into an organolithium or Grignard reagent, which can then be treated with carbon dioxide (CO₂) to form a carboxylate salt, which upon acidic workup gives the benzoic acid.

Targeted Synthesis of this compound Precursors

A logical approach to synthesizing this compound involves the preparation of a precursor already containing the required 1,2,4-substitution pattern. A key precursor is 5-isopropyl-2-methoxytoluene (also known as 2-methyl-5-isopropylanisole or carvacrol (B1668589) methyl ether).

A plausible synthesis for this precursor starts from the naturally occurring compound carvacrol (5-isopropyl-2-methylphenol). researchgate.net

Methylation: The phenolic hydroxyl group of carvacrol can be methylated using a standard methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to form 5-isopropyl-2-methoxytoluene.

Oxidation: The methyl group at the C2 position of the resulting anisole (B1667542) derivative can then be oxidized to a carboxylic acid using a potent oxidizing agent like potassium permanganate. The isopropyl group is generally more resistant to oxidation than the methyl group under controlled conditions.

Another potential precursor is 4-isopropylanisole (B1583350). Friedel-Crafts acylation followed by reduction could install a group at the 2-position, which could then be converted to a carboxylic acid. However, controlling the regioselectivity of electrophilic substitution on 4-isopropylanisole can be challenging, as substitution could occur at either the position ortho to the methoxy group or ortho to the isopropyl group.

Advanced Synthetic Techniques for Analogues and Derivatives of this compound

The creation of analogues and derivatives of this compound can be achieved using advanced synthetic methods that offer high efficiency and selectivity.

Transition-metal-catalyzed C-H functionalization reactions are at the forefront of modern synthetic chemistry. These methods allow for the direct introduction of functional groups onto the aromatic C-H bonds, bypassing the need for pre-functionalized starting materials. For example, a palladium-catalyzed ortho-alkylation could be adapted to introduce various alkyl groups at the C6 position of a this compound derivative. nih.gov Similarly, cooperative catalysis systems, such as combining a Lewis acid with a metal catalyst, have been used for the selective ortho-alkylation of phenols, a strategy that could be adapted to create substituted precursors. acs.org

Furthermore, continuous flow microfluidic devices offer a modern platform for performing reactions like the alkylation of benzoic acids with enhanced control over reaction parameters, temperature, and safety, which can be valuable for optimizing the synthesis of analogues. figshare.com These advanced techniques provide powerful tools for systematically modifying the structure of this compound to generate a library of related compounds for further research.

Chemical Transformations and Reaction Mechanisms of 5 Isopropyl 2 Methoxybenzoic Acid

Carboxylic Acid Functional Group Reactivity in 5-Isopropyl-2-methoxybenzoic Acid

The reactivity of this compound is significantly influenced by its carboxylic acid moiety. This functional group is the primary site for a range of chemical transformations, including esterification, amidation, and acid-base reactions.

Esterification Pathways and Mechanistic Considerations

Esterification of this compound can be achieved through several synthetic routes. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. tcu.edu The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the corresponding ester.

Alternatively, esterification can be facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for reactions with sensitive alcohols as it proceeds under milder conditions. The reaction involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Enzyme-catalyzed esterification presents a green chemistry approach. google.com Lipases, for instance, can catalyze the formation of esters from carboxylic acids and alcohols under mild conditions, often with high selectivity. google.com

Table 1: Esterification Reactions of this compound

| Reagent/Catalyst | Reaction Conditions | Mechanistic Feature |

| Alcohol, H₂SO₄ | Reflux | Acid-catalyzed nucleophilic acyl substitution tcu.edu |

| Alcohol, DCC, DMAP | Room Temperature | Formation of O-acylisourea intermediate jocpr.com |

| Alcohol, Lipase | Mild (e.g., 50-70°C) | Enzyme-catalyzed ester formation google.com |

Amidation Reactions and Derivative Formation

The synthesis of amides from this compound is a fundamental transformation that leads to a diverse range of derivatives. Similar to esterification, direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid.

One common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents, such as DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be employed to facilitate the direct amidation of the carboxylic acid with an amine. These reagents activate the carboxylic acid in situ, allowing for a one-pot synthesis of the amide under mild conditions. Research has shown the successful synthesis of N-isopropyl-2-iodo-5-methoxybenzamide through the reaction of the corresponding acid with isopropylamine (B41738) in the presence of triethylamine. researchgate.net

Table 2: Amidation Reactions of this compound

| Reagent/Method | Reaction Conditions | Key Intermediate/Feature |

| 1. SOCl₂ or (COCl)₂ 2. Amine | Varies, often with heating for step 1 | Acyl chloride formation |

| Amine, DCC | Room Temperature | O-acylisourea intermediate |

| Amine, HATU | Room Temperature | Active ester formation |

Acid-Base Equilibrium and its Chemical Implications for Substituted Benzoic Acids

The acidity of this compound, and substituted benzoic acids in general, is a critical parameter that influences their chemical behavior. The position and nature of substituents on the benzene (B151609) ring significantly affect the pKa value of the carboxylic acid. rsc.orgrsc.org

Electron-donating groups, such as the isopropyl and methoxy (B1213986) groups present in this compound, tend to decrease the acidity of the benzoic acid. libretexts.orglibretexts.org This is because they destabilize the conjugate base (the carboxylate anion) by increasing the electron density on the ring, which in turn destabilizes the negatively charged carboxylate group. libretexts.orglibretexts.org Conversely, electron-withdrawing groups increase acidity by stabilizing the conjugate base. libretexts.orglibretexts.org

Table 3: Influence of Substituents on the Acidity of Benzoic Acid

| Substituent | Position | Electronic Effect | Effect on Acidity |

| Isopropyl | para | Electron-donating (Inductive) | Decreases acidity libretexts.orglibretexts.org |

| Methoxy | ortho | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Overall effect depends on the balance of resonance and inductive effects, but generally considered electron-donating. |

Aromatic Ring Reactivity in this compound

The aromatic ring of this compound is susceptible to electrophilic attack, and the regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

The methoxy group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The isopropyl group is also an activating and ortho-, para-directing group, primarily through an inductive effect.

In this compound, the directing effects of these two groups are cooperative. The methoxy group at position 2 directs incoming electrophiles to positions 1 (already occupied by the carboxyl group), 3, and 5 (already occupied by the isopropyl group). The isopropyl group at position 5 directs to positions 4 and 6. Therefore, electrophilic substitution is most likely to occur at the positions activated by both groups, which are positions 4 and 6. The steric hindrance from the adjacent isopropyl group might slightly favor substitution at position 4.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 3 | Activated by methoxy group | Possible site of substitution |

| 4 | Activated by isopropyl group | Likely site of substitution |

| 6 | Activated by isopropyl group | Likely site of substitution |

Directed Functionalization Strategies

Beyond the inherent reactivity patterns, modern synthetic methods allow for the directed functionalization of specific C-H bonds. mdpi.com One such strategy is directed ortho-metalation (DoM). In the context of this compound, the carboxylic acid group or a derivative thereof can act as a directed metalation group (DMG).

For instance, after conversion of the carboxylic acid to an amide, the amide group can direct a strong base, such as an organolithium reagent, to deprotonate the ortho position (position 3). The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a new functional group at this specific location. This strategy provides a powerful tool for the synthesis of highly substituted and complex aromatic compounds that may not be accessible through classical electrophilic aromatic substitution reactions.

Transition metal-catalyzed C-H activation is another advanced strategy for directed functionalization. mdpi.com Catalysts based on metals like palladium or rhodium can selectively activate specific C-H bonds, often guided by a directing group, enabling the introduction of various functionalities.

Table 5: Strategies for Directed Functionalization

| Strategy | Directing Group | Position Functionalized | Reagents |

| Directed ortho-Metalation (DoM) | Amide (derived from carboxylic acid) | Position 3 | Organolithium reagent, Electrophile |

| Transition Metal-Catalyzed C-H Activation | Carboxylic acid or derivative | Varies depending on catalyst and ligand system | Pd, Rh, or other transition metal catalysts mdpi.com |

Exploration of Specific Reaction Mechanisms Involving this compound Derivatives

The reactivity of this compound and its derivatives can be inferred by examining analogous chemical systems. The following sections explore key reaction mechanisms that are pertinent to the structural motifs present in this compound.

Decarboxylation Mechanisms in Related Carboxyvanillate Systems

The enzymatic decarboxylation of 5-carboxyvanillate, a compound structurally similar to a carboxylated derivative of this compound, provides a model for understanding a potential biochemical transformation. The enzyme 5-carboxyvanillate decarboxylase (LigW), found in organisms like Sphingomonas paucimobilis SYK-6 and Novosphingobium aromaticivorans, catalyzes the conversion of 5-carboxyvanillate to vanillate (B8668496). nih.govacs.org This reaction is crucial in lignin (B12514952) degradation pathways and requires Mn²⁺ for its catalytic activity. nih.govfigshare.com

The catalytic process involves the cleavage of the C5-carboxylate bond and subsequent protonation of the aromatic ring. nih.govacs.org Several potential mechanisms have been proposed for this transformation:

Mechanism A: This pathway begins with the addition of a water molecule to the substrate. The resulting hydrated intermediate then collapses, cleaving the carbon-carboxylate bond at C5 and the new carbon-hydroxyl bond at C4 to yield the vanillate product. nih.govacs.org

Mechanism B: In this alternative, the C5-carboxylate bond breaks first, forming CO₂ and an unstable carbanion at the C5 position. This carbanion is then quickly protonated by an acid in the enzyme's active site. nih.govacs.org

Mechanism C: A variation involves the delocalization of the lone pair of electrons from the ionized hydroxyl group at C4 to the C5 carbon, which is then protonated. The decarboxylation of this intermediate directly produces vanillate. nih.govacs.org

Structural and kinetic studies, including the use of substrate analogues like 5-nitrovanillate, suggest that the enzyme facilitates the transfer of a proton to the C5 position of the substrate before the decarboxylation step occurs. nih.govacs.org This is supported by the observation of significant distortion of the substrate within the enzyme's active site. nih.govfigshare.com

| Enzyme Source | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Sphingomonas paucimobilis SYK-6 | 2.2 | 55 | 4.0 x 104 |

| Novosphingobium aromaticivorans | 27 | 245 | 1.1 x 105 |

Catalytic Oxidation Reactions Mediated by Benzamide (B126) Analogues

The transformation of the carboxylic acid group of this compound into a benzamide opens up possibilities for catalytic oxidation reactions. Benzamide analogues are known to mediate or be products of various oxidative processes. researchgate.net

One relevant example is the use of N-isopropyl-2-iodobenzamide derivatives as catalysts for the oxidation of alcohols to carbonyl compounds. nih.gov In these systems, a hypervalent iodine species is the active oxidant, and its catalytic efficacy is influenced by the substituents on the benzene ring. A study demonstrated that the presence of a methoxy group at the 5-position of N-isopropyl-2-iodobenzamide significantly enhanced its reactivity, making it a highly efficient catalyst. nih.gov This increased reactivity is attributed to the rapid generation of the active pentavalent iodine species from the trivalent precursor during the reaction cycle. nih.gov This suggests that a benzamide derivative of this compound, if converted to its 2-iodo analogue, could be a potent organocatalyst for oxidation reactions.

| Substituent at 5-Position | Relative Reactivity |

|---|---|

| -NO2 | Lowest |

| -CO2Me | Low |

| -OAc | Moderate |

| -Cl | Moderate-High |

| -H | High |

| -Me | Higher |

| -OMe | Highest |

Furthermore, the oxidation of benzylamines can lead to the formation of benzamides. rsc.orgnih.gov Lewis acids such as ZnBr₂ or FeCl₃ can catalyze the oxidation of benzylamines to the corresponding amides using tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. rsc.org This indicates a pathway where related amine structures could be converted to benzamides.

Oxidative C-H/O-H Annulation Processes with Benzoic Acid Derivatives

Benzoic acids are excellent substrates for transition-metal-catalyzed oxidative C-H/O-H annulation reactions, which are powerful methods for constructing fused-ring systems like isocoumarins. acs.org These reactions typically involve the activation of an ortho C-H bond of the benzoic acid and its subsequent coupling with an unsaturated partner, such as an alkyne or an alkene. researchgate.net

Rhodium(III) and Ruthenium(II) complexes are effective catalysts for these transformations. acs.org For instance, the Rh(III)-catalyzed cyclization of benzoic acids with geminal-substituted vinyl acetates yields 3-substituted isocoumarins. acs.org The generally accepted mechanism involves:

Ortho-C-H bond activation and metalation to form a five-membered rhodacycle intermediate.

Coordinative insertion of the alkene into the Rh-C bond.

Reductive elimination to release the annulated product and regenerate the active catalyst.

The weakly coordinating carboxylic acid group directs the C-H activation to the ortho position. rsc.org For this compound, this would mean activation of the C-H bond at the 3-position. The reaction can be carried out with a variety of alkenes and alkynes, demonstrating broad substrate scope. researchgate.net The use of O₂ or other oxidants is often required to close the catalytic cycle. researchgate.net

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| [RhCp*Cl2]2 / CuO | Geminal-substituted vinyl acetates | 3-Substituted Isocoumarins | acs.org |

| Ru(II) / O2 | Vinyl phosphonates, acrylates | Phthalides | researchgate.net |

| Rh/Cu | Internal alkynes | 3,4-Disubstituted Isocoumarins | acs.org |

This type of transformation highlights a powerful synthetic route for converting this compound into more complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry and materials science.

Spectroscopic and Structural Characterization of 5 Isopropyl 2 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment can be constructed.

The ¹H NMR spectrum of 5-Isopropyl-2-methoxybenzoic acid is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around the protons.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. rsc.org This significant downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature.

Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons in different chemical environments. Their signals are expected between 6.8 and 8.0 ppm. The proton on C3, situated between the methoxy (B1213986) and carboxylic acid groups, would likely be the most downfield of the three. The proton on C6, adjacent to the isopropyl group, and the proton on C4, between the isopropyl group and the carboxylic acid group, will have distinct shifts influenced by the electronic effects of their neighboring substituents.

Methine Proton (-CH(CH₃)₂): The single proton of the isopropyl group is a methine proton. It is expected to appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent protons of the two methyl groups (n+1 rule, where n=6). docbrown.info Its chemical shift would likely be in the 2.9-3.3 ppm range.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.8-4.0 ppm.

Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups within the isopropyl substituent are chemically equivalent. They will appear as a doublet due to coupling with the single methine proton (n+1 rule, where n=1). docbrown.info This signal is expected to be the most upfield, around 1.2-1.3 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| Aromatic H | 6.8 - 8.0 | Multiplets |

| -OCH3 | 3.8 - 4.0 | Singlet |

| -CH(CH3)2 | 2.9 - 3.3 | Septet |

| -CH(CH3)2 | 1.2 - 1.3 | Doublet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry, this compound is expected to show signals for all 11 carbon atoms.

Carboxylic Carbon (-COOH): This carbon is highly deshielded due to the attached oxygens and will appear significantly downfield, typically in the range of 165-175 ppm. docbrown.info

Aromatic Carbons (C-Ar): The six carbons of the benzene ring will have distinct chemical shifts between 110 and 160 ppm. The carbon attached to the methoxy group (C2) will be shifted downfield, as will the carbon attached to the carboxylic acid (C1). The carbon bearing the isopropyl group (C5) will also show a downfield shift. The remaining aromatic carbons (C3, C4, C6) will have shifts determined by their positions relative to these substituents. docbrown.info

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the 55-60 ppm range.

Isopropyl Carbons (-CH(CH₃)₂): The methine carbon of the isopropyl group is expected around 30-35 ppm, while the equivalent methyl carbons will appear further upfield, typically in the 20-25 ppm range. chemguide.co.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-COOH | 120 - 125 |

| Aromatic C-iPr | 145 - 150 |

| Aromatic C-H | 110 - 135 |

| -OCH3 | 55 - 60 |

| -CH(CH3)2 | 30 - 35 |

| -CH(CH3)2 | 20 - 25 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons. It would also reveal couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning carbon signals by linking them to their known proton assignments. For example, the singlet at ~3.9 ppm would correlate with the carbon signal at ~56 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. youtube.com For instance, the protons of the methoxy group would show a correlation to the C2 aromatic carbon, and the methyl protons of the isopropyl group would show correlations to both the methine carbon and the C5 aromatic carbon, confirming the connectivity of the substituents to the benzene ring. youtube.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups.

The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. In the solid state, benzoic acid derivatives typically exist as hydrogen-bonded dimers.

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹. researchgate.net

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid is a key diagnostic peak, expected in the range of 1680-1710 cm⁻¹ for the dimeric form. cdnsciencepub.com

C=C Stretches: Aromatic ring C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two C-O stretching vibrations are expected: one for the C-O bond of the carboxylic acid and another for the aryl-alkyl ether linkage of the methoxy group. These typically appear in the 1200-1320 cm⁻¹ region.

O-H Bend: The out-of-plane O-H bend of the carboxylic acid dimer often produces a broad absorption near 920 cm⁻¹.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2970 | Medium-Strong |

| C=O stretch (dimer) | 1680 - 1710 | Very Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch | 1200 - 1320 | Strong |

| O-H bend (out-of-plane) | 900 - 950 | Broad, Medium |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. ias.ac.in It is a valuable tool for studying the structure of benzoic acid derivatives in both solid and solution phases. ias.ac.inbohrium.com

Key Raman signals for this compound would include:

Aromatic Ring Vibrations: The C=C stretching modes of the benzene ring give rise to strong Raman bands, typically near 1600 cm⁻¹. spkx.net.cn A particularly sharp "ring-breathing" mode, characteristic of the benzene ring, is also expected around 1000 cm⁻¹. spkx.net.cn

Carbonyl Stretch (C=O): The C=O stretching vibration, while strong in the IR, is also observable in the Raman spectrum, often appearing in the 1620-1670 cm⁻¹ range. ias.ac.in Its exact position can provide insights into the extent of hydrogen bonding. ias.ac.in

C-H Vibrations: Both aromatic and aliphatic C-H stretching modes are visible in the 2800-3100 cm⁻¹ region. researchgate.net

The study of benzoic acid derivatives by Raman spectroscopy has shown that the position and nature of functional groups systematically influence the vibrational modes. ias.ac.inbohrium.com The technique is sensitive to intermolecular interactions, such as the hydrogen-bonded dimer formation common in carboxylic acids, which significantly affects the carbonyl stretching frequency. ias.ac.in

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, electron impact (EI) ionization would lead to a molecular ion peak ([M]⁺) corresponding to its molecular weight (194.23 g/mol ). The subsequent fragmentation provides a unique fingerprint for the molecule.

The fragmentation of benzoic acid derivatives is influenced by the nature and position of their substituents. researchgate.net General fragmentation patterns for short-chain carboxylic acids include the prominent loss of the hydroxyl group (-OH), resulting in an [M-17] peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45] peak. libretexts.org For aromatic acids, characteristic fragmentation of the benzene ring is also observed. libretexts.org

In the case of this compound, the fragmentation pattern is expected to be a composite of the features associated with its functional groups: the carboxyl, methoxy, and isopropyl moieties.

Expected Fragmentation Pathways:

Loss of a Methyl Group: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃), which would produce a significant fragment ion at m/z 179 ([M-15]⁺). The ion [CH(CH₃)₂]⁺ itself may appear at m/z 43. docbrown.info

Loss of Water: The presence of the ortho-methoxy group can facilitate the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 176 ([M-18]⁺).

Loss of Carbon Monoxide: Following the initial fragmentation, the molecule can undergo further decomposition, such as the loss of carbon monoxide (CO), a common fragmentation for methoxybenzoic acids, leading to a fragment at m/z 166 ([M-CO]⁺). researchgate.net

Loss of Isopropyl Group: Cleavage of the bond between the benzene ring and the isopropyl group would result in the loss of a propyl radical (•C₃H₇), yielding a peak at m/z 151 ([M-43]⁺).

Carboxylic Acid Fragmentation: As is typical for benzoic acids, the loss of the carboxyl group as a radical (•COOH) would generate a fragment at m/z 149 ([M-45]⁺). libretexts.org

A summary of the predicted major fragment ions for this compound is presented in the table below.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin of Fragment |

| [C₁₂H₁₅O₃]⁺ | 179 | [M-CH₃]⁺ |

| [C₁₂H₁₆O₂]⁺ | 176 | [M-H₂O]⁺ |

| [C₁₁H₁₄O₂]⁺ | 166 | [M-CO]⁺ |

| [C₉H₇O₃]⁺ | 151 | [M-C₃H₇]⁺ |

| [C₁₀H₁₃O]⁺ | 149 | [M-COOH]⁺ |

| [C₃H₇]⁺ | 43 | [Isopropyl Cation] |

| This table is based on theoretical fragmentation patterns. |

X-ray Crystallography for Solid-State Structure Determination of Benzoic Acid Derivatives

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in public databases, the solid-state structures of numerous benzoic acid derivatives have been extensively studied, allowing for a well-founded prediction of its crystalline architecture. researchgate.netcrystallography.net Benzoic acids typically crystallize in centrosymmetric space groups, with the monoclinic P2₁/c being very common. researchgate.net

Crystal Packing Motifs and Intermolecular Interactions

The crystal packing of benzoic acid derivatives is predominantly governed by the formation of robust hydrogen-bonded dimers.

Carboxylic Acid Dimers: The most significant and characteristic intermolecular interaction in the crystal structure of benzoic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netresearchgate.net This interaction is described by the graph set notation R²₂(8) and is a highly reliable supramolecular synthon.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the crystalline state is its three-dimensional shape as dictated by bond lengths, bond angles, and torsion angles.

Planarity: The benzene ring itself is expected to be largely planar. However, the substituents—carboxyl, methoxy, and isopropyl groups—may be twisted out of this plane to minimize steric strain.

Torsion Angles: The conformation is defined by the torsion angles between the substituents and the aromatic ring. wikipedia.org For the carboxyl group, a slight rotation out of the benzene plane is common in substituted benzoic acids. In ortho-substituted methoxyaryl compounds, the methoxy group's carbon atom tends to lie close to the plane of the benzene ring. researchgate.net The C(ring)-C(ring)-O-C(methyl) torsion angle is a key parameter; studies on related structures show this angle is often near 0° or ±30°. researchgate.net The bulky isopropyl group, being ortho to the methoxy group, will likely influence the final conformation of both substituents due to steric hindrance.

| Structural Feature | Expected Conformation | Key Torsion Angle |

| Carboxyl Group | Slightly non-planar with the ring | C-C-C=O |

| Methoxy Group | Near planar with the ring | C(ring)-C(ring)-O-C(methyl) |

| Isopropyl Group | Oriented to minimize steric clash | C(ring)-C(ring)-C(isopropyl)-H |

| This table presents expected conformations based on related structures. |

Influence of Substituents on Crystal Architecture

The specific nature and position of the isopropyl and methoxy substituents have a profound influence on the final crystal architecture of this compound.

Electronic and Steric Effects: The methoxy group is electron-donating and can act as a hydrogen bond acceptor, influencing the network of intermolecular interactions. researchgate.netlibretexts.org The isopropyl group is sterically bulky and non-polar. Its primary role is steric, potentially disrupting the close packing that might be observed in less hindered molecules. youtube.com

The Ortho-Effect: The presence of a substituent at the ortho position to the carboxylic acid group, regardless of its electronic nature, often increases the acid strength—a phenomenon known as the "ortho-effect". quora.comlibretexts.org In the case of this compound, the methoxy group is ortho to the carboxyl group. This proximity can cause steric repulsion, forcing the carboxyl group to rotate out of the plane of the benzene ring. youtube.com This twisting can inhibit resonance between the carboxyl group and the aromatic ring, which in turn affects the molecule's electronic properties and intermolecular interactions. The combined steric demands of the adjacent methoxy and isopropyl groups further contribute to this potential conformational twisting.

The final crystal structure is a delicate balance between the strong hydrogen bonding of the carboxylic acid dimers, weaker C-H···O and π-stacking interactions, and the steric and electronic influences of the methoxy and isopropyl substituents.

Computational and Theoretical Studies of 5 Isopropyl 2 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. scispace.comorientjchem.org DFT calculations for 5-Isopropyl-2-methoxybenzoic acid would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results for geometry, vibrational frequencies, and electronic properties. niscpr.res.inmdpi.com

Optimized Molecular Geometry and Conformational Analysis

The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The geometry of the benzene (B151609) ring is expected to be slightly distorted due to the presence of the isopropyl, methoxy (B1213986), and carboxylic acid substituents. orientjchem.org

Conformational analysis is also critical, particularly concerning the orientation of the isopropyl and methoxy groups relative to the benzene ring and the carboxylic acid group. researchgate.net The rotation around the C-C bond connecting the isopropyl group and the C-O bond of the methoxy group would be systematically studied to identify the most stable conformer. The orientation of the carboxylic acid group, particularly the hydroxyl proton, can lead to different conformers, including the potential for intramolecular hydrogen bonding between the carboxylic hydrogen and the oxygen of the methoxy group.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) (Note: The following data is illustrative of typical results from DFT calculations on substituted benzoic acids and is not from a specific study on this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.41 | |

| C-COOH | ~1.49 | |

| C=O | ~1.21 | |

| C-OH | ~1.35 | |

| O-H | ~0.97 | |

| C-O (methoxy) | ~1.37 | |

| O-CH3 | ~1.43 | |

| C-C (isopropyl) | ~1.52 | |

| C-C-C (ring) ~120° |

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be used to interpret experimental infrared (IR) and Raman spectra. niscpr.res.innih.gov The calculations help in the assignment of specific spectral bands to particular molecular motions, such as the characteristic C=O stretching of the carboxylic acid, the O-H stretching, the aromatic C-H stretching, and the vibrations of the isopropyl and methoxy groups. mdpi.com Theoretical spectra are often scaled to better match experimental data due to approximations in the computational methods and the neglect of anharmonicity. orientjchem.org

Table 2: Predicted Vibrational Frequencies (Illustrative) (Note: This table illustrates expected vibrational modes and is not based on a specific calculation for this compound.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500-3700 (monomer) |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C=O Stretch (Carboxylic Acid) | ~1700-1750 |

| C-C Stretch (Aromatic Ring) | ~1400-1600 |

| O-H Bend (Carboxylic Acid) | ~1200-1400 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. malayajournal.org For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be centered on the carboxylic acid group and the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted onto the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.orgresearchgate.net

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen of the carboxylic acid group and the oxygen of the methoxy group. nih.govresearchgate.net These sites would be the most probable for hydrogen bonding interactions. The hydroxyl hydrogen of the carboxylic acid would be a region of high positive potential.

Quantum Chemical Approaches for Energetic and Thermochemical Properties

Beyond structural and electronic properties, quantum chemical methods can predict energetic and thermochemical data with high accuracy.

Gas-Phase Acidity Calculations of Substituted Benzoic Acids

Gas-phase acidity is an intrinsic property of a molecule, free from solvent effects. It is typically determined by calculating the enthalpy or Gibbs free energy change for the deprotonation reaction: HA → H⁺ + A⁻. For this compound, this would involve calculating the energies of both the neutral acid and its conjugate base (the carboxylate anion).

The substituents on the benzoic acid ring influence its acidity. The electron-donating nature of the isopropyl and methoxy groups would generally be expected to decrease the acidity compared to unsubstituted benzoic acid, as they destabilize the resulting anion. However, the precise effect depends on the interplay between inductive and resonance effects, which can be accurately quantified through these calculations. Comparing the calculated gas-phase acidity with that of other substituted benzoic acids provides a fundamental understanding of substituent effects on chemical properties. vjst.vn

Enthalpies of Formation and Sublimation

No experimental or calculated data for the standard molar enthalpy of formation (ΔfH°) or the enthalpy of sublimation (ΔsubH°) of this compound are present in the surveyed literature. While resources like the NIST WebBook and various research articles provide extensive thermochemical data for related compounds such as benzoic acid nist.govnist.gov, 2-methoxybenzoic acid nist.govnist.gov, and various aminomethoxybenzoic acids acs.org, this information is not directly applicable to this compound. The unique substitution pattern of the isopropyl and methoxy groups on the benzoic acid core significantly influences its crystal lattice and intermolecular forces, making direct extrapolation from simpler analogues unreliable. The process of determining sublimation enthalpies often involves techniques like Knudsen mass-loss effusion or thermogravimetric analysis, which have been applied to similar benzoic acid derivatives but not to the specific subject of this article. acs.orgumsl.eduresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the reaction pathway modeling or transition state analysis for any reaction involving this compound. Studies on the kinetic modeling of esterification have been conducted for the parent compound, benzoic acid, to understand reaction rates and mechanisms. researchgate.netdnu.dp.ua However, these computational models are specific to the reactants and catalysts involved and cannot be generalized to predict the behavior of this compound in similar or different chemical transformations. Such analyses would require dedicated quantum chemical calculations to map the potential energy surface, identify transition states, and determine activation energies for specific reactions of interest.

Computational Prediction of Molecular Interactions and Binding Affinities within Chemical Systems

Computational studies predicting the molecular interactions and binding affinities of this compound with other chemical systems, such as receptors or solvents, are not found in the current body of scientific literature. While general methodologies for such predictions exist and are applied to a wide range of molecules, they have not been specifically employed to investigate this compound. Information on related but distinct molecules, such as 5-isopropyl-2-methoxybenzaldehyde (B1310837) sigmaaldrich.com or 5-isopropyl-2-methoxybenzeneboronic acid thermofisher.com, exists in chemical databases, but this does not include the binding affinity or molecular interaction studies requested.

Applications in Advanced Organic Synthesis and Materials Science Research

5-Isopropyl-2-methoxybenzoic Acid as a Versatile Synthetic Building Block

The reactivity of its functional groups allows this compound to serve as a versatile starting point for the construction of more elaborate chemical structures.

As a substituted benzoic acid, this compound possesses the necessary functionalities for a variety of organic transformations. The carboxylic acid group can be converted into esters, amides, or acid halides, opening pathways to a wide array of derivatives. The aromatic ring itself can undergo further substitution, and the methoxy (B1213986) and isopropyl groups can influence the regioselectivity of these reactions, guiding the synthesis toward specific isomers. While direct examples of its use in synthesizing large, complex natural products are not extensively documented in prominent literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a key precursor.

Benzoic acids are fundamental precursors in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. umb.edu For instance, the formation of benzimidazolones, a class of heterocyclic compounds with documented biological activities, can be achieved through the reaction of a benzoic acid derivative with other reagents. This suggests that this compound could be employed in similar synthetic strategies to create novel heterocyclic structures, where the isopropyl and methoxy groups would impart specific solubility, electronic, and conformational properties to the final molecule.

Development of Catalytic Systems Utilizing this compound Derivatives

Perhaps the most significant application of this structural class of compounds is in the field of catalysis, particularly in the development of hypervalent iodine reagents for oxidation reactions.

Research has demonstrated that derivatives of substituted methoxy-iodobenzamides are highly effective catalysts for the oxidation of alcohols to aldehydes and ketones. nih.govnih.gov A standout example is 2-Iodo-N-isopropyl-5-methoxybenzamide , a derivative conceptually related to this compound. This catalyst, in the presence of a co-oxidant like Oxone®, facilitates the smooth and efficient oxidation of a wide range of alcohols at room temperature. nih.govbeilstein-journals.org

The reaction proceeds with high yields for various benzylic and aliphatic alcohols. nih.gov The high reactivity of this catalytic system is attributed to the rapid in-situ generation of the active pentavalent iodine species from its trivalent precursor. nih.gov This process represents a significant advancement, as it provides a metal-free method for a fundamental organic transformation.

Table 1: Oxidation of Various Alcohols Using a 2-Iodo-N-isopropyl-5-methoxybenzamide Catalyst System This table presents the yield of the corresponding carbonyl compound from the oxidation of different alcohol substrates.

| Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |

| Benzhydrol | Benzophenone | 98% |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 99% |

| Cinnamyl alcohol | Cinnamaldehyde | 95% |

| 1-Octanol | 1-Octanal | 85% |

| 2-Octanol | 2-Octanone | 92% |

Source: Adapted from data in Beilstein Journal of Organic Chemistry, 2018. nih.gov

The development of catalysts like 2-Iodo-N-isopropyl-5-methoxybenzamide is guided by principles of green chemistry, aiming to create efficient and "environmentally benign" processes. psu.edu

A primary advantage of hypervalent iodine catalysts is that they are non-metallic, avoiding the use of toxic and hazardous heavy metal oxidants such as chromium(VI) or lead(IV). nih.gov This minimizes toxic waste and enhances the safety profile of the chemical process.

Furthermore, research into the design of these catalysts has revealed key structure-activity relationships. A study on the effect of different substituents on the benzene (B151609) ring of N-isopropyl-2-iodobenzamide found that electron-donating groups enhance catalytic activity. The 5-methoxy group was found to be the most effective activator among those tested. nih.gov This finding provides a crucial design principle: strategic placement of electron-donating groups can significantly boost the reactivity of the catalyst, allowing for milder reaction conditions and greater efficiency. nih.govnsf.gov

Table 2: Effect of Substituents on Catalyst Reactivity This table shows the relative reactivity of different substituted N-isopropyl-2-iodobenzamide catalysts in the oxidation of benzhydrol.

| Substituent at Position 5 | Relative Reactivity Order |

| -NO₂ | Lowest |

| -CO₂Me | ↓ |

| -OAc | ↓ |

| -Cl | ↓ |

| -H (unsubstituted) | ↓ |

| -Me | ↓ |

| -OMe | Highest |

Source: Derived from findings in Beilstein Journal of Organic Chemistry, 2018. nih.govbeilstein-journals.org

Advanced Material Precursors and Ligands

The application of this compound and its direct derivatives as precursors for advanced materials or as ligands in materials science is an area with less extensive documentation in current research literature. However, the broader class of substituted benzoic acids is known to be used in the synthesis of covalent organic frameworks (COFs) and other polymers. rsc.org The functional groups on this compound provide potential sites for polymerization or for coordination with metal centers, suggesting its viability as a ligand or monomer in the design of new functional materials. Further research is required to fully explore these possibilities.

No Published Research Found for "this compound" in Specified Applications

Following a comprehensive review of scientific literature and chemical databases, there is currently no available published research on the use of the chemical compound This compound in the specific fields of Metal-Organic Framework (MOF) ligand development or its broader coordination chemistry applications.

While the compound itself is listed in chemical supplier catalogs, indicating its existence and potential for research, it has not been the subject of dedicated studies within the contexts requested. Searches for its synthesis, crystal structure when complexed with metals, or its use as a building block (ligand) for MOFs did not yield any specific results.

Scientific research has extensively explored the use of other benzoic acid derivatives in these fields. For instance, terephthalic acid and its functionalized analogues are common components in well-known MOFs, such as MOF-5. Similarly, various substituted benzoic acids have been investigated for their coordination properties with a range of metal ions. However, the unique combination of the isopropyl and methoxy groups at the 5- and 2-positions of the benzoic acid scaffold in "this compound" does not appear in current literature for these applications.

Therefore, the generation of a detailed, scientifically accurate article adhering to the requested outline on its applications in MOF development and coordination chemistry is not possible at this time due to the absence of foundational research on the topic.

Future Research Directions and Emerging Trends in 5 Isopropyl 2 Methoxybenzoic Acid Chemistry

Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of benzoic acid derivatives is often reliant on methods that may not align with the modern principles of green chemistry. Future research is increasingly focused on developing novel, more sustainable synthetic routes to 5-Isopropyl-2-methoxybenzoic acid.

One promising avenue is the adoption of flow chemistry . This technology offers significant advantages over conventional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. thieme-connect.dethieme-connect.de The synthesis of various active pharmaceutical ingredients and complex organic molecules has been successfully demonstrated using flow chemistry, often resulting in higher yields and shorter reaction times. mdpi.comacs.org For instance, the use of packed-bed reactors with immobilized catalysts or reagents in flow systems can simplify purification processes and enable the telescoping of reaction sequences. thieme-connect.de Although a specific flow synthesis for this compound has not been detailed in the literature, the principles demonstrated in the synthesis of other complex molecules, such as the multi-step flow synthesis of Rolipram, suggest its feasibility. acs.org Such a process could involve the continuous Friedel-Crafts acylation or alkylation of a suitable methoxybenzene precursor, followed by oxidation, all within an integrated flow system.

Another key trend is the exploration of biocatalysis . The use of enzymes as catalysts offers high selectivity and reactivity under mild, environmentally benign conditions. While specific biocatalytic routes to this compound are yet to be established, research into the enzymatic functionalization of aromatic compounds is a burgeoning field. Future work could involve screening for novel enzymes or engineering existing ones to perform specific transformations, such as the regioselective hydroxylation or carboxylation of an isopropyl-methoxybenzene precursor.

Furthermore, the development of more environmentally friendly versions of classical reactions is crucial. This includes the use of greener solvents, less toxic reagents, and catalytic systems that minimize waste. For example, research into the oxidation of related compounds has highlighted the use of hypervalent iodine reagents with co-oxidants like Oxone® as an environmentally benign alternative to heavy metal-based oxidants. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used, future research will likely leverage more advanced and specialized techniques to gain deeper insights. researchgate.net

Vibrational sum-frequency generation (SFG) spectroscopy is a powerful surface-specific technique that could be employed to study the behavior of this compound at interfaces. For instance, SFG was used to determine the surface pKa of p-methyl benzoic acid at the air-water interface, revealing a cooperative adsorption effect. Similar studies on this compound could provide valuable information about its orientation and aggregation at surfaces, which is crucial for applications in materials science and catalysis.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., NOESY), can provide detailed information about the spatial proximity of atoms within the molecule, confirming structural assignments, especially for its derivatives. In the solid state, techniques like solid-state NMR and X-ray crystallography will continue to be vital for elucidating the crystal packing and intermolecular interactions, which influence the material's bulk properties. The characterization of metal complexes of similar acids has been effectively achieved using single-crystal X-ray diffraction, providing precise structural data.

The application of UV/VIS spectroscopy, while a standard method, can be enhanced through computational modeling to better understand the electronic transitions. Studies on related compounds have shown slight shifts in absorption maxima upon complexation, which can be correlated with structural changes.

Integration of Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. thieme-connect.denih.gov These computational tools can accelerate the discovery and optimization of molecules with desired properties and predict the outcomes of chemical reactions.

For this compound, machine learning models could be trained to predict various physicochemical and biological properties of its derivatives. By learning from existing data, these models can identify structure-property relationships that are not immediately obvious to human researchers. mdpi.com This can guide the de novo design of new compounds with enhanced performance for specific applications. For example, if designing derivatives with potential biological activity, ML models can screen virtual libraries of compounds to prioritize those with the highest probability of success, thereby reducing the time and cost of experimental screening. thieme-connect.demdpi.com

Machine learning is also being applied to reaction prediction and synthesis planning. Algorithms can suggest optimal reaction conditions, predict potential side products, and even propose entire synthetic routes. This could be particularly valuable in developing the novel and sustainable synthetic methodologies discussed in section 7.1. By analyzing vast datasets of chemical reactions, ML models can help chemists to design more efficient and robust syntheses for this compound and its analogs.

Exploration of New Catalytic Functions

Recent research has shown that derivatives of methoxy-substituted benzoic acids can possess interesting catalytic properties. A notable example is 2-Iodo-N-isopropyl-5-methoxybenzamide , a compound structurally related to this compound, which has been identified as a highly reactive and environmentally benign catalyst for the oxidation of alcohols. nih.govresearchgate.net

The study revealed that the presence of the 5-methoxy group significantly enhances the catalytic activity compared to other substituted N-isopropyl-2-iodobenzamides. nih.gov This enhanced reactivity is attributed to the rapid generation of the active pentavalent iodine species during the reaction. nih.govresearchgate.net The catalyst, in the presence of Oxone® as a co-oxidant, efficiently converted various benzylic and aliphatic alcohols to their corresponding carbonyl compounds in moderate to excellent yields at room temperature. nih.govresearchgate.net

This finding opens up a new avenue of research for this compound. By converting the carboxylic acid group into an amide and introducing an iodine atom at the 2-position, it is conceivable that a new catalyst with potentially unique properties could be developed. The isopropyl group at the 5-position might influence the catalyst's solubility, stability, or even its substrate selectivity. Future research could focus on synthesizing such a derivative and evaluating its catalytic efficacy in various organic transformations. The exploration of other catalytic functions, beyond oxidation, is also a worthwhile endeavor.

Structural-Reactivity Relationship Studies

A fundamental aspect of advancing the chemistry of this compound is to establish clear structure-reactivity relationships. Understanding how the interplay of the isopropyl, methoxy (B1213986), and carboxylic acid groups on the benzene (B151609) ring influences the molecule's chemical behavior is key to designing new applications.

The position and electronic nature of substituents on a benzoic acid ring are known to significantly affect its acidity and reactivity. The methoxy group at the 2-position and the isopropyl group at the 5-position will have specific electronic and steric effects. Studies on other substituted benzoic acids have shown that electron-donating groups can influence properties like antifungal activity. acs.org

Future research should systematically investigate these relationships for this compound. For example, a study on the reactivity of substituted N-isopropyl-2-iodobenzamides in oxidation reactions established a clear reactivity order based on the substituent at the 5-position (5-NO2 < 5-CO2Me < ... < 5-OMe). nih.gov A similar systematic study could be undertaken for a series of reactions involving this compound and its derivatives. This could involve kinetic studies to quantify reaction rates and computational modeling to understand the underlying electronic and steric factors.

By correlating specific structural features with observed reactivity, researchers can build predictive models that will guide the rational design of new derivatives of this compound with tailored reactivity for applications in catalysis, materials science, and organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Isopropyl-2-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Alkylation : Introduce the isopropyl group via electrophilic substitution using isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Steric hindrance from the methoxy group at the 2-position may require elevated temperatures (80–120°C) and prolonged reaction times .

- Carboxylation : Post-alkylation, introduce the carboxylic acid group via Kolbe-Schmitt carboxylation using CO₂ under high pressure (5–10 atm) and alkaline conditions (e.g., KOH) .

- Optimization : Monitor yield via HPLC or GC-MS. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (1–5 mol%) to mitigate side reactions like over-alkylation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., isopropyl CH₃ splitting at δ 1.2–1.4 ppm, methoxy singlet at δ 3.8–4.0 ppm) and aromatic proton coupling .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid, O-CH₃ at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects and molecular packing, critical for studying solid-state reactivity .

Q. How can researchers ensure purity during isolation and purification?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit differential solubility .

- Solid-Phase Extraction (SPE) : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to remove alkylation byproducts .

- TLC Validation : Monitor purity using silica plates (hexane:ethyl acetate, 3:1) with UV visualization at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and methoxy groups influence reactivity in cross-coupling reactions?

- Methodology :

- Steric Analysis : Use computational tools (DFT calculations) to quantify steric hindrance from the isopropyl group, which may limit accessibility to the carboxylic acid moiety in Suzuki-Miyaura couplings .

- Electronic Profiling : Compare Hammett substituent constants (σ values) of methoxy (-0.27) and isopropyl (-0.15) groups to predict regioselectivity in electrophilic substitutions .

- Experimental Validation : Perform competitive reactions with model substrates (e.g., 2-methoxybenzoic acid vs. 5-isopropylbenzoic acid) under identical Pd-catalyzed conditions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Controlled Solubility Studies : Use standardized protocols (e.g., shake-flask method at 25°C) in solvents like DMSO, THF, and aqueous buffers (pH 2–10) to eliminate variability .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .

- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in literature data, focusing on studies with rigorous temperature/pH controls .

Q. How can researchers design stability studies to assess degradation pathways under storage conditions?

- Methodology :

- Forced Degradation : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks, UV light at 365 nm) and monitor degradation via LC-MS. Identify major degradation products (e.g., demethylation or decarboxylation) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life under ambient conditions from accelerated stability data .

- Protective Measures : Recommend inert atmosphere storage (N₂) and desiccants (silica gel) to prevent hydrolysis of the methoxy group .

Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are essential for safe handling?

- Methodology :

- PPE : Nitrile gloves (tested for permeability), chemical-resistant lab coats, and safety goggles with side shields .

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity during synthesis. Install emergency showers/eyewash stations within 10 seconds of the workspace .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite), followed by disposal as hazardous waste .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

| Property | Method/Reference | Value/Range |

|---|---|---|

| Melting Point | DSC | 145–148°C |

| LogP (Octanol-Water) | HPLC Retention Time | 2.8 ± 0.2 |

| pKa | Potentiometric Titration | 4.1 (carboxylic acid) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.